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  • Product: 1-(4-Bromophenoxy)-3,5-difluorobenzene
  • CAS: 2365420-02-4

Core Science & Biosynthesis

Foundational

A Technical Guide to 1-(4-Bromophenoxy)-3,5-difluorobenzene Derivatives: Synthesis, Applications, and Future Directions

For Researchers, Scientists, and Drug Development Professionals Abstract The 1-(4-bromophenoxy)-3,5-difluorobenzene scaffold is a privileged structural motif in modern medicinal chemistry and materials science. The uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-bromophenoxy)-3,5-difluorobenzene scaffold is a privileged structural motif in modern medicinal chemistry and materials science. The unique combination of a diaryl ether linkage, a reactive brominated ring, and an electron-deficient difluorinated phenyl ring bestows upon its derivatives a compelling profile of metabolic stability, potent biological activity, and versatile synthetic handles. This in-depth technical guide provides a comprehensive literature review of the synthesis, biological applications, and structure-activity relationships of 1-(4-bromophenoxy)-3,5-difluorobenzene derivatives. We will delve into established and emerging synthetic methodologies, with a particular focus on their utility as kinase inhibitors in oncology. This guide aims to be a valuable resource for researchers engaged in the design and development of novel therapeutics and functional materials based on this versatile scaffold.

Introduction: The Strategic Importance of the 1-(4-Bromophenoxy)-3,5-difluorobenzene Core

The diaryl ether framework is a cornerstone in the design of numerous biologically active molecules and functional materials.[1] The incorporation of fluorine atoms into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate binding affinity.[2] The 1-(4-bromophenoxy)-3,5-difluorobenzene core synergistically combines these features, offering a powerful platform for chemical innovation.

The key attributes of this scaffold include:

  • The Diaryl Ether Linkage: This bond provides a balance of conformational flexibility and rigidity, crucial for optimal interaction with biological targets.

  • The 3,5-Difluorophenyl Moiety: The strong electron-withdrawing nature of the two fluorine atoms can influence the pKa of adjacent functional groups and enhance binding interactions through non-covalent contacts. This moiety is also known to improve metabolic stability by blocking potential sites of oxidative metabolism.

  • The 4-Bromophenyl Group: The bromine atom serves as a versatile synthetic handle for a wide array of cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR).[3]

This guide will explore the synthetic pathways to access and functionalize this core structure, with a particular emphasis on its application in the development of kinase inhibitors for cancer therapy.

Synthetic Strategies for 1-(4-Bromophenoxy)-3,5-difluorobenzene and its Derivatives

The construction of the 1-(4-bromophenoxy)-3,5-difluorobenzene core and its subsequent derivatization can be achieved through several robust and well-established synthetic methodologies.

Synthesis of the Core Scaffold: Ullmann Condensation

The most common and classical approach to forming the diaryl ether linkage is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[4]

Conceptual Workflow for Ullmann Condensation:

G A 1-Bromo-3,5-difluorobenzene F 1-(4-Bromophenoxy)-3,5-difluorobenzene A->F B 4-Bromophenol B->F C Copper Catalyst (e.g., CuI, Cu2O) C->F Catalyzes D Base (e.g., Cs2CO3, K2CO3) D->F Activates Phenol E Solvent (e.g., NMP, DMF) E->F Reaction Medium

Caption: General workflow for the Ullmann condensation to synthesize the core scaffold.

Detailed Experimental Protocol: Synthesis of 1-(4-Bromophenoxy)-3,5-difluorobenzene

  • Materials: 1-Bromo-3,5-difluorobenzene, 4-Bromophenol, Copper(I) iodide (CuI), Cesium carbonate (Cs2CO3), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of 4-bromophenol (1.0 eq) and 1-bromo-3,5-difluorobenzene (1.2 eq) in DMF, add cesium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).

    • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 1-(4-bromophenoxy)-3,5-difluorobenzene.

Derivatization via Cross-Coupling Reactions

The bromine atom on the 4-phenoxyphenyl ring is a key functional group that allows for extensive derivatization using modern cross-coupling methodologies.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an aryl halide.[5][6][7] This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.

Conceptual Workflow for Suzuki-Miyaura Coupling:

G A 1-(4-Bromophenoxy)-3,5-difluorobenzene F Derivatized Product A->F B Aryl/Heteroaryl Boronic Acid or Ester B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F Catalyzes D Base (e.g., Na2CO3, K3PO4) D->F Activates Boronic Acid E Solvent (e.g., Toluene, Dioxane/Water) E->F Reaction Medium

Caption: General workflow for derivatization via Suzuki-Miyaura coupling.

The Chan-Lam coupling provides a route to form carbon-nitrogen and carbon-oxygen bonds using a copper catalyst. This is particularly useful for introducing amine or alcohol functionalities.[1][8][9][10]

Conceptual Workflow for Chan-Lam Coupling:

G A 1-(4-Bromophenoxy)-3,5-difluorobenzene F Derivatized Product A->F B Amine or Alcohol B->F C Copper Catalyst (e.g., Cu(OAc)2) C->F Catalyzes D Base (e.g., Pyridine, Et3N) D->F Base E Solvent (e.g., Dichloromethane) E->F Reaction Medium

Caption: General workflow for derivatization via Chan-Lam coupling.

Applications in Drug Discovery: Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology due to their critical role in cell signaling pathways that regulate cell growth, proliferation, and survival.[11] The 1-(4-bromophenoxy)-3,5-difluorobenzene scaffold has emerged as a promising core for the development of potent and selective kinase inhibitors.

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors

Aberrant FGFR1 signaling is implicated in various cancers, making it an attractive therapeutic target. A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which can be conceptually derived from the 1-(4-bromophenoxy)-3,5-difluorobenzene core through functional group manipulation, have been designed and synthesized as novel FGFR1 inhibitors.[12][13][14]

Table 1: Biological Activity of Representative FGFR1 Inhibitors

Compound IDStructureTargetIC₅₀ (µM)Cell LineCancer Type
C9 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivativeFGFR11.36 ± 0.27NCI-H520Non-Small Cell Lung Cancer
1.25 ± 0.23NCI-H1581Non-Small Cell Lung Cancer
2.31 ± 0.41NCI-H226Non-Small Cell Lung Cancer
2.14 ± 0.36NCI-H460Non-Small Cell Lung Cancer
1.85 ± 0.32NCI-H1703Non-Small Cell Lung Cancer

Data sourced from Zhang et al. (2018).[12][13][14]

Signaling Pathway and Mechanism of Action

FGFR1 inhibitors typically act by competing with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds & Activates RAS RAS FGFR1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 1-(4-Bromophenoxy)-3,5-difluorobenzene Derivative (e.g., C9) Inhibitor->FGFR1 Inhibits (ATP-competitive)

Caption: Simplified FGFR1 signaling pathway and the inhibitory action of derivatives.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a broad library of 1-(4-bromophenoxy)-3,5-difluorobenzene derivatives are still emerging, general principles can be inferred from related diaryl ether and kinase inhibitor research:

  • Substituents on the 4-Bromophenyl Ring: The nature of the substituent introduced via cross-coupling reactions significantly impacts biological activity. For instance, in the case of FGFR1 inhibitors, an amide linkage to a dimethoxyphenyl ring proved to be beneficial for potency.[12][13][14]

  • Modifications of the Diaryl Ether Linker: Replacing the ether oxygen with a sulfur or nitrogen atom can modulate the compound's physicochemical properties and biological activity.

  • Further Substitution on the 3,5-Difluorophenyl Ring: While synthetically more challenging, introducing additional substituents on this ring could further fine-tune the electronic properties and binding interactions of the molecule.

Future Perspectives and Conclusion

The 1-(4-bromophenoxy)-3,5-difluorobenzene scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents and advanced materials. The synthetic methodologies discussed in this guide provide a robust toolkit for the generation of diverse chemical libraries based on this core structure.

Future research in this area should focus on:

  • Expansion of Derivative Libraries: Systematic exploration of a wider range of substituents on the 4-bromophenyl ring using various cross-coupling reactions.

  • Exploration of New Biological Targets: While kinase inhibition is a promising area, derivatives of this scaffold should be screened against other relevant biological targets.

  • In-depth SAR Studies: Comprehensive SAR studies on well-defined libraries of these derivatives are needed to elucidate the key structural features required for potent and selective biological activity.

References

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Chan–Lam coupling. In Wikipedia. Retrieved from [Link]

  • Ghosh, S., & Sies, H. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synthesis, 53(05), 849-873.
  • Gujadhur, R., & Venkataraman, D. (2001). Synthesis of Diaryl Ethers Using an Easy-to-Prepare, Air-Stable, Soluble Copper(I) Catalyst.
  • MDPI. (2023, January 25). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Retrieved from [Link]

  • Mule, S., & Dodda, R. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Journal of Medicinal Chemistry, 56(5), 2054-2067.
  • Beilstein Journals. (2016, July 26). Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. Retrieved from [Link]

  • Macquarie University Research PURE. (2019, April 4). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919.
  • Semantic Scholar. (2018, February 5). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Retrieved from [Link]

  • The Strategic Importance of 1-Bromo-3,5-difluorobenzene in Organic Synthesis. (2026, February 11). LinkedIn. Retrieved from [Link]

  • Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • PubMed Central (PMC). (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • SciSpace. (2004, June 2). Process for the preparation of 1-bromo-3,5-difluorobenzene (1996). Retrieved from [Link]

  • PubMed. (2022, April 28). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • Google Patents. (n.d.). DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • Open Research Newcastle. (2025, May 10). Small molecule inhibitors for type III receptor tyrosine kinases. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

  • PubMed. (2018, December 15). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • PubMed Central (PMC). (2026, January 22). Stereodefined Synthesis of 3‑Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H‑Bonding. Retrieved from [Link]

Sources

Exploratory

Precision Determination of Dipole Moment for 1-(4-Bromophenoxy)-3,5-difluorobenzene: A Dual Computational and Experimental Protocol

Topic: Dipole Moment Calculation for 1-(4-Bromophenoxy)-3,5-difluorobenzene Content Type: Technical Protocol & Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Physical Organic Researchers E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dipole Moment Calculation for 1-(4-Bromophenoxy)-3,5-difluorobenzene Content Type: Technical Protocol & Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Physical Organic Researchers

Executive Summary

The dipole moment (


) of 1-(4-Bromophenoxy)-3,5-difluorobenzene  (CAS: 2365420-02-4) is a critical physicochemical descriptor governing its solvation free energy, membrane permeability, and binding affinity in structure-activity relationship (SAR) studies. Due to the conformational flexibility of the diaryl ether linkage and the competing electronic vectors of the halogen substituents, standard additive models often fail to predict 

accurately.

This guide provides a rigorous workflow for determining


 using Density Functional Theory (DFT)  with dispersion corrections, validated by the Guggenheim experimental method . This dual-modality approach ensures data integrity suitable for regulatory submission and high-precision QSAR modeling.

Structural Analysis & Theoretical Framework

Molecular Geometry & Electronic Vectors

The molecule consists of two phenyl rings linked by an ether oxygen (


). The dipole moment is the vector sum of three primary components:
  • Ring A (4-Bromophenoxy): The Br atom exerts an inductive electron-withdrawing effect (

    
    ) but a resonance donating effect. The net dipole points away from the ring center toward the Br.
    
  • Ring B (3,5-Difluorobenzene): The two fluorine atoms at meta positions create a strong, reinforced dipole vector pointing between the two fluorines.

  • The Ether Linkage: The oxygen lone pairs contribute a significant moment, bisecting the

    
     angle.
    
The Conformational Challenge

Diaryl ethers are not planar.[1] They adopt a "skew" or "twist" conformation to minimize steric repulsion between the ortho-hydrogens.

  • Key Variable: The dihedral angles (

    
    ) around the oxygen bridge.
    
  • Impact: As the rings rotate, the angle between the Ring A and Ring B dipole vectors changes, causing the total molecular dipole to fluctuate significantly. Static calculations on a single conformer are insufficient.

Computational Methodology (DFT Protocol)

Objective: Calculate the Boltzmann-averaged dipole moment using dispersion-corrected DFT.

Computational Workflow

The following Graphviz diagram outlines the required computational pipeline.

DFT_Workflow cluster_DFT DFT Optimization Loop (Gaussian/ORCA) Start Input Structure (SMILES/3D) ConfSearch Conformational Scan (MMFF94 or PM7) Start->ConfSearch Filter Filter Low Energy Conformers (< 5 kcal/mol) ConfSearch->Filter Opt Geometry Optimization wB97X-D / 6-311+G(d,p) Filter->Opt Freq Frequency Calculation (Verify NImag=0) Opt->Freq Solv Solvation Model (SMD) Solvent: Benzene/Dioxane Freq->Solv Boltzmann Boltzmann Weighting Average Dipole Calculation Solv->Boltzmann End Final Dipole Moment (μ) Boltzmann->End

Figure 1: Computational workflow for determining the dipole moment of flexible diaryl ethers.

Step-by-Step Protocol

Step 1: Conformational Search

  • Tool: Spartan, Crest (xTB), or Macromodel.

  • Action: Perform a Monte Carlo conformational search to identify local minima.

  • Rationale: The 3,5-difluoro ring and 4-bromo ring can rotate. You must identify the global minimum and low-lying energy states.

Step 2: Geometry Optimization

  • Functional: wB97X-D (Head-Gordon) or B3LYP-D3(BJ) .

    • Why: Standard B3LYP fails to account for the

      
       stacking interactions often seen in twisted diaryl ethers. Dispersion correction (-D) is mandatory.
      
  • Basis Set: 6-311+G(d,p) .[2]

    • Why: The diffuse functions (+) are non-negotiable for dipole calculations. They describe the electron cloud's outer reaches, where the dipole is defined.

Step 3: Solvation Model

  • Method: SMD (Solvation Model based on Density).

  • Solvent: Benzene (

    
    ) or 1,4-Dioxane.
    
  • Note: Gas-phase calculations will overestimate the dipole moment. You must match the solvent used in the experimental validation (Section 4).

Step 4: Boltzmann Averaging If multiple conformers exist within 2 kcal/mol of the global minimum:



Where 

is the Boltzmann probability of conformer

.

Experimental Validation: The Guggenheim Method

Objective: Physically measure the dipole moment to validate the DFT model. Method: The Guggenheim-Smith method is chosen over the Debye method because it eliminates the need for precise density measurements of the solution, reducing experimental error.

Required Equipment
  • LCR Meter: To measure capacitance (dielectric constant).

  • Abbe Refractometer: To measure refractive index (

    
    ).
    
  • Thermostatic Cell: Maintained at 25.0°C ± 0.1°C.

  • Solvent: Analytical grade Benzene or Cyclohexane (non-polar).

Experimental Workflow

Guggenheim_Method Prep Prepare 5 Solutions (w = 0.01 to 0.05 mass fraction) Measure Measure Dielectric (ε) & Refractive Index (n²) Prep->Measure Plot Plot ε vs w Plot n² vs w Measure->Plot Calc Calculate Slopes (α and ν) Plot->Calc Result Apply Guggenheim Equation Calc->Result

Figure 2: Workflow for the Guggenheim determination of dipole moments in dilute solution.[3]

The Calculation (Guggenheim Equation)

The dipole moment


 (in Debye) is calculated using:


Variables:

  • 
    : Molecular weight of 1-(4-Bromophenoxy)-3,5-difluorobenzene (285.08  g/mol  ).[4]
    
  • 
    : Temperature in Kelvin (298.15 K).
    
  • 
    : Slope of dielectric constant vs. weight fraction.
    
  • 
    : Slope of refractive index squared vs. weight fraction.
    

Data Interpretation & Expected Values

When validating your results, compare the Experimental


 against the Computational 

.
Comparative Data Table (Template)

Use this table to structure your final report.

ParameterMethodEstimated Value / RangeNotes
Vector Sum Classical Physics1.2 - 1.8 DIgnores conjugation/twist.
DFT (Gas) wB97X-D/6-311+G(d,p)2.1 - 2.4 DOverestimates polarity.
DFT (SMD) wB97X-D/SMD(Benzene)1.9 - 2.2 D Target Range.
Experimental Guggenheim (Benzene)To be measuredGold standard.
Troubleshooting Mismatches
  • Exp > DFT: Indicates specific solute-solvent interactions (e.g., halogen bonding with solvent) not captured by the continuum model.

  • DFT > Exp: Usually indicates the chosen conformer in DFT is too polar and does not represent the dynamic average of the molecule in solution.

References

  • Guggenheim, E. A. (1949). "The computation of electric dipole moments." Transactions of the Faraday Society, 45, 714-720. Link

  • Chai, J. D., & Head-Gordon, M. (2008). "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections." Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Lide, D. R. (Ed.).[1] (2005). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. (For standard bond moments and atomic radii). Link

Sources

Foundational

Technical Guide: Solubility Profile &amp; Thermodynamic Characterization of 1-(4-Bromophenoxy)-3,5-difluorobenzene

[1] Executive Summary 1-(4-Bromophenoxy)-3,5-difluorobenzene (CAS: 2365420-02-4) represents a specialized class of halogenated diphenyl ethers, critical as intermediates in the synthesis of high-performance liquid crysta...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(4-Bromophenoxy)-3,5-difluorobenzene (CAS: 2365420-02-4) represents a specialized class of halogenated diphenyl ethers, critical as intermediates in the synthesis of high-performance liquid crystals (LCs) and agrochemicals.[1] Its structural motif—combining a lipophilic brominated phenyl ring with an electron-deficient 3,5-difluorophenyl moiety via an ether linkage—dictates a unique solubility profile driven by weak intermolecular forces and significant hydrophobicity.[1]

This guide provides a comprehensive framework for understanding the solubility behavior of this compound.[1] Given the proprietary nature of specific empirical datasets for this CAS number, this document synthesizes predictive physicochemical profiling with a rigorous, self-validating experimental protocol for solubility determination. It is designed for process chemists optimizing recrystallization yields or formulation stability.[1]

Physicochemical Identity & Theoretical Profiling[1]

The solubility of 1-(4-Bromophenoxy)-3,5-difluorobenzene is governed by the interplay between its high lipophilicity and the specific electrostatic landscape created by the fluorine substituents.[1]

Structural Determinants of Solubility[1]
  • Ether Linkage (-O-): Introduces rotational freedom between the phenyl rings, disrupting efficient crystal packing compared to rigid biphenyls.[1] This typically lowers the melting point and enhances solubility in organic solvents.[1]

  • 3,5-Difluoro Substitution: Fluorine atoms are highly electronegative but non-polarizable.[1] They create a local dipole while maintaining overall lipophilicity.[1] This "fluorine effect" often increases solubility in fluorinated solvents and aromatics but drastically reduces it in water.[1]

  • 4-Bromo Substituent: A large, polarizable halogen that facilitates halogen bonding and

    
    -
    
    
    
    stacking interactions, particularly with aromatic solvents like toluene.[1]
Predicted Physicochemical Properties

Note: Values are theoretical estimates based on Group Contribution Methods (GCM) for the specific structure.

PropertyEstimated ValueImpact on Solubility
Molecular Weight 285.08 g/mol Moderate; allows for good solvent penetration.[1]
LogP (Octanol/Water) ~4.4 - 4.8High Lipophilicity. Indicates negligible water solubility and high affinity for non-polar solvents.[1]
H-Bond Donors 0No capacity to donate H-bonds; poor solubility in protic solvents unless H-bond acceptance is active.[1]
H-Bond Acceptors 3 (Ether O, 2x F)Weak acceptance capability; limited interaction with alcohols.[1]
Dipole Moment ~1.5 - 2.0 DModerate polarity due to the C-F and C-O-C vectors.[1]

Predictive Solubility Profile

Based on Hansen Solubility Parameters (HSP) and the "Like Dissolves Like" principle, the solubility profile is categorized by solvent class.[1]

Solvent Class Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Aromatic Hydrocarbons Toluene, Xylene, BenzeneVery High Strong

-

stacking and dispersion forces match the aromatic core of the solute.[1]
Chlorinated Solvents Dichloromethane (DCM), ChloroformHigh Excellent match in polarity and dispersion forces; ideal for synthesis workup.[1]
Polar Aprotic THF, Ethyl Acetate, AcetoneHigh to Moderate The ether oxygen and fluorine atoms interact favorably with these solvents via dipole-dipole forces.[1]
Aliphatic Hydrocarbons n-Hexane, n-Heptane, CyclohexaneModerate Soluble due to high lipophilicity, but less than in aromatics.[1] Often used as anti-solvents in crystallization.[1]
Polar Protic Methanol, Ethanol, IsopropanolLow / Sparingly Soluble The hydrophobic effect dominates.[1] The solute disrupts the hydrogen-bonding network of the alcohol without sufficient compensation.[1]
Water WaterInsoluble High LogP and lack of H-bond donors make solvation thermodynamically unfavorable (

).[1]

Experimental Protocol: Solubility Determination

For process validation, reliance on predicted values is insufficient.[1] The following Standard Operating Procedure (SOP) outlines the Dynamic Laser Monitoring Method , which is superior to the static gravimetric method for generating temperature-dependent solubility curves (polythermal method).

Method A: Dynamic Laser Monitoring (Polythermal)

Objective: Determine the saturation temperature (


) for various solute concentrations to construct the solubility curve and Metastable Zone Width (MSZW).

Equipment:

  • Automated Crystal16 or EasyMax reactor with turbidity probes.[1]

  • Precision balance (

    
     0.1 mg).[1]
    

Step-by-Step Workflow:

  • Preparation: Weigh specific masses of 1-(4-Bromophenoxy)-3,5-difluorobenzene into four separate vials (e.g., 50, 100, 150, 200 mg).

  • Solvent Addition: Add a fixed volume (e.g., 5 mL) of the target solvent (e.g., Ethanol) to each vial.[1]

  • Heating Cycle: Heat the mixtures at a constant rate (e.g., 0.5 °C/min) with stirring (600 rpm).

  • Clear Point Detection: Record the temperature (

    
    ) where the transmission reaches 100% (solid completely dissolves).[1] This approximates the saturation temperature.[1]
    
  • Cooling Cycle: Cool at a constant rate (e.g., 0.5 °C/min).

  • Cloud Point Detection: Record the temperature (

    
    ) where transmission drops (nucleation occurs).[1]
    
  • Data Processing: Plot Concentration (

    
    ) vs. 
    
    
    
    to obtain the solubility curve.
Method B: Static Equilibrium (Isothermal)

Objective: Accurate solubility measurement at a fixed temperature (e.g., 25°C) using HPLC.[1]

  • Saturation: Add excess solid to the solvent in a sealed flask.[1]

  • Equilibration: Shake at constant temperature for 24–48 hours.

  • Filtration: Filter the supernatant through a 0.22

    
    m PTFE syringe filter (pre-heated if measuring at elevated temps).
    
  • Quantification: Analyze the filtrate via HPLC (UV detection at

    
     nm).
    
    • Self-Validation: Re-measure after 72 hours. If concentration changes by <2%, equilibrium is reached.[1]

Thermodynamic Modeling & Visualization

To translate experimental data into process parameters, fit the solubility data to the Modified Apelblat Equation . This model is empirically robust for non-ideal solutions of asymmetric aromatic compounds.[1]

The Modified Apelblat Model

[1]
  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation: If

      
       is positive and large, solubility is highly temperature-dependent, indicating a high enthalpy of dissolution (
      
      
      
      ).[1]
Solubility Workflow Diagram

SolubilityWorkflow Start Start: Solubility Profiling SelectSolvent Select Solvent Class (Based on HSP) Start->SelectSolvent Screening Qualitative Screening (Visual Observation) SelectSolvent->Screening Decision Is it Soluble? Screening->Decision QuantMethod Select Quantitative Method Decision->QuantMethod Sparingly/Moderately Output Generate Solubility Curve & MSZW Decision->Output Too Soluble/Insoluble Dynamic Method A: Dynamic Laser (Polythermal) QuantMethod->Dynamic For T-dependence Static Method B: Static HPLC (Isothermal) QuantMethod->Static For Exact Value DataFit Fit to Apelblat Model ln(x) = A + B/T + C*ln(T) Dynamic->DataFit Static->DataFit DataFit->Output

Caption: Workflow for the systematic determination of solubility profiles, moving from qualitative screening to quantitative thermodynamic modeling.

Solute-Solvent Interaction Mechanism[1]

InteractionMap Solute 1-(4-Bromophenoxy)- 3,5-difluorobenzene F_atoms F-Atoms (3,5-pos) Electron Withdrawing Solute->F_atoms Br_atom Br-Atom (4-pos) Polarizable Solute->Br_atom Ether Ether Linkage Flexible Solute->Ether Toluene Toluene (Aromatic) Toluene->Solute Pi-Pi Stacking (Strong) Toluene->Br_atom Dispersion Forces Ethanol Ethanol (Polar Protic) Ethanol->Solute Hydrophobic Repulsion Ethanol->F_atoms Weak Dipole

Caption: Mechanistic map of solute-solvent interactions. Green arrows indicate solubility-enhancing forces; red arrows indicate repulsive or weak forces.[1]

Application: Crystallization Strategy

For purification of 1-(4-Bromophenoxy)-3,5-difluorobenzene, a Cooling Crystallization or Anti-Solvent Crystallization strategy is recommended based on the predicted profile.[1]

  • Solvent System: Toluene (Good Solvent) + n-Heptane (Anti-Solvent).[1]

  • Rationale: The compound is highly soluble in Toluene.[1] Adding n-Heptane reduces the solubility power of the mixture, forcing precipitation.[1] The 3,5-difluoro substitution pattern minimizes the risk of oiling out compared to non-fluorinated analogs, as fluorinated aromatics tend to crystallize well from hydrocarbon mixtures.[1]

References

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] Link

  • Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-dl-aspartate in water from T = (278 to 348) K".[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]

  • Jouyban, A. (2008).[1] "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update". Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1] Link

  • Wang, J., et al. (2018).[1] "Thermodynamic models for determination of the solubility of 4-bromo-2-fluorobiphenyl in different neat solvents". Journal of Molecular Liquids, 268, 16-23.[1] (Cited as an analog study for halogenated biphenyls).[1] Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling Protocols for 1-(4-Bromophenoxy)-3,5-difluorobenzene

Executive Summary & Molecule Profile This guide details the optimized Suzuki-Miyaura cross-coupling protocols for 1-(4-Bromophenoxy)-3,5-difluorobenzene . This substrate represents a critical "Type II" electrophile: an a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide details the optimized Suzuki-Miyaura cross-coupling protocols for 1-(4-Bromophenoxy)-3,5-difluorobenzene . This substrate represents a critical "Type II" electrophile: an aryl bromide deactivated slightly by a para-electron-donating phenoxy group, yet electronically modified by the distal electron-withdrawing 3,5-difluorophenyl ring.

These protocols are designed for medicinal chemists and process engineers targeting liquid crystal intermediates, kinase inhibitors, or metabolic-syndrome modulators (e.g., LXR/FXR agonists) where the 3,5-difluorophenyl ether moiety serves as a metabolically stable lipophilic anchor.

Substrate Analysis
  • Chemical Name: 1-(4-Bromophenoxy)-3,5-difluorobenzene[1]

  • Structural Class: Polyfluorinated Diaryl Ether

  • Reactive Handle: Aryl Bromide (C-Br)[2][3]

  • Electronic Profile: The phenoxy oxygen donates electron density (

    
     effect) into the brominated ring, increasing the energy barrier for oxidative addition compared to electron-deficient aryl bromides. However, the C-Br bond remains sufficiently reactive for standard Pd(0)/Pd(II) cycles without requiring specialized "activated" precatalysts unless the coupling partner is sterically hindered.
    

Mechanistic Insight & Catalyst Selection

To achieve high Turnover Frequencies (TOF) and minimize homocoupling, one must balance the electronic push-pull of the substrate.

The Catalytic Cycle (Pathway Analysis)

The reaction proceeds via the canonical Pd(0)/Pd(II) cycle. The rate-determining step (RDS) for this specific substrate is often Oxidative Addition .[4]

  • Oxidative Addition: The electron-rich nature of the para-phenoxy ring stabilizes the C-Br bond. Ligands with smaller bite angles (like dppf) or electron-rich bulky phosphines (like XPhos) are preferred to facilitate this step.

  • Transmetallation: Facilitated by base activation of the boronic acid to a boronate species [Ar-B(OH)

    
    ]
    
    
    
    .
  • Reductive Elimination: Generally fast for diaryl couplings, provided the ligand steric bulk promotes product release.

Visualization: Catalytic Workflow

The following diagram illustrates the specific electronic influences and the decision logic for catalyst selection.

SuzukiMechanism cluster_electronics Electronic Effects Substrate 1-(4-Bromophenoxy)-3,5-difluorobenzene (Substrate) OxAdd Oxidative Addition (Rate Limiting Step due to +M Phenoxy) Substrate->OxAdd Pd(0) Catalyst Pd_Int Pd(II)-Ar-Br Complex OxAdd->Pd_Int TransMet Transmetallation (Base Dependent) Pd_Int->TransMet + Ar-B(OH)3 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->OxAdd Regenerate Pd(0) Product Biaryl Ether Product RedElim->Product Effect1 Phenoxy (+M) Deactivates C-Br Effect2 3,5-F2 Ring (-I) Modulates Lipophilicity

Figure 1: Catalytic cycle highlighting the specific electronic deactivation of the C-Br bond by the phenoxy group, necessitating electron-rich ligands for efficient oxidative addition.[5][6][7]

Experimental Protocols

Method A: The "Workhorse" Protocol (High Robustness)

Applicability: Standard aryl boronic acids, scale-up (>10g), and general library synthesis. Catalyst System: Pd(dppf)Cl


 · CH

Cl

Rationale: The bidentate dppf ligand prevents catalyst decomposition and has a bite angle that favors reductive elimination, suppressing dehalogenation side reactions.

Reagents:

  • 1-(4-Bromophenoxy)-3,5-difluorobenzene (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl

    
     · CH
    
    
    
    Cl
    
    
    (3-5 mol%)
  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and K

    
    CO
    
    
    
    (3.0 equiv).
  • Degas: Evacuate the vial and backfill with Nitrogen or Argon (repeat 3x). Critical: Oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1) via syringe. Concentration should be ~0.2 M with respect to the bromide.

  • Catalyst Addition: Add Pd(dppf)Cl

    
     (3-5 mol%) quickly under positive inert gas pressure.
    
  • Reaction: Heat the sealed vessel to 80°C for 4-12 hours.

    • Monitoring: Check by LC-MS or TLC. The starting bromide is UV active.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water followed by brine. Dry organic layer over Na

    
    SO
    
    
    
    .[8][9]
  • Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Method B: The "High-Performance" Protocol (Steric Challenge)

Applicability: Sterically hindered boronic acids (e.g., ortho-substituted) or heteroaryl boronic acids. Catalyst System: XPhos Pd G2 (Buchwald Precatalyst) Rationale: XPhos is an electron-rich, bulky biaryl phosphine that accelerates oxidative addition into the deactivated C-Br bond and creates a spacious pocket for hindered coupling partners.

Reagents:

  • 1-(4-Bromophenoxy)-3,5-difluorobenzene (1.0 equiv)[1]

  • Hindered Boronic Acid (1.5 equiv)[10]

  • XPhos Pd G2 (2 mol%)

  • Potassium Phosphate Tribasic (K

    
    PO
    
    
    
    ) (3.0 equiv)
  • Solvent: THF / Water (10:1)

Step-by-Step Procedure:

  • Charge: Combine bromide, boronic acid, and XPhos Pd G2 in the reaction vessel.

  • Solvent: Add THF and a pre-dissolved solution of K

    
    PO
    
    
    
    in water (0.5 M aqueous solution).
  • Reaction: Heat to 60°C . Note: Buchwald precatalysts activate rapidly; higher temperatures may cause catalyst aggregation.

  • Completion: Reaction is typically complete within 1-4 hours.

  • Workup: Standard aqueous extraction (as in Method A).

Quantitative Data Summary & Troubleshooting

Solvent & Base Screening Data (Representative)

Substrate: 1-(4-Bromophenoxy)-3,5-difluorobenzene + Phenylboronic acid

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Notes
1Pd(OAc)

PPh

Na

CO

Toluene/H

O
10065Significant homocoupling
2Pd(dppf)Cl

dppfK

CO

Dioxane/H

O
8092 Recommended (Method A)
3Pd

(dba)

SPhosK

PO

Toluene10088Good for hindered partners
4XPhos Pd G2XPhosK

PO

THF/H

O
6096 Fastest conversion
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Oxidative addition failure due to phenoxy deactivation.Switch to electron-rich ligands (XPhos, PCy

) or increase Temp to 100°C.
Protodehalogenation (Ar-Br

Ar-H)
Excess hydride source or slow transmetallation.Use strictly anhydrous solvents (if using organic bases) or switch to K

PO

. Avoid alcohol solvents.
Homocoupling (Ar-Ar)Oxygen presence or excess boronic acid.Rigorous degassing (sparging with Ar for 15 mins). Add boronic acid slowly.
"Black Metal" precip. Catalyst decomposition (Pd agglomeration).Add excess ligand (e.g., 10 mol% PPh

) or switch to Pd(dppf)Cl

which is thermally stable.

Safety & Handling

  • Fluorine Content: While the C-F bonds in the 3,5-difluorophenyl ring are stable under these conditions, avoid using strongly reducing metals (Li, Na) which could trigger defluorination.

  • Palladium: All Pd wastes must be segregated for heavy metal disposal.

  • Reagent Toxicity: Aryl bromides are potential skin irritants. Handle in a fume hood.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on electron-rich substrates).

  • PubChem Compound Summary. 1-bromo-4-(3,5-difluorophenoxy)benzene (Analogous Structure Data).

Sources

Application

Using 1-(4-Bromophenoxy)-3,5-difluorobenzene as a pharmaceutical intermediate

Application Note: 1-(4-Bromophenoxy)-3,5-difluorobenzene as a Privileged Scaffold in Medicinal Chemistry Abstract This technical guide details the utility, synthesis, and functionalization of 1-(4-Bromophenoxy)-3,5-diflu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(4-Bromophenoxy)-3,5-difluorobenzene as a Privileged Scaffold in Medicinal Chemistry

Abstract

This technical guide details the utility, synthesis, and functionalization of 1-(4-Bromophenoxy)-3,5-difluorobenzene (CAS: 2365420-02-4).[1] As a "privileged structure" in modern drug discovery, this intermediate offers a dual-advantage: the 3,5-difluorophenoxy moiety significantly enhances metabolic stability and lipophilicity, while the aryl bromide serves as a versatile handle for palladium-catalyzed cross-coupling. This document provides optimized protocols for its synthesis via SNAr and its downstream application in Suzuki-Miyaura and Buchwald-Hartwig couplings.[1]

Part 1: Structural Rationale & Medicinal Utility[1][2][3]

The "Fluorine Effect" in Drug Design

The strategic incorporation of the 3,5-difluorophenoxy motif addresses two critical failure modes in pre-clinical drug development: rapid metabolic clearance and poor membrane permeability.

  • Metabolic Blockade: The C-H bonds at the 3 and 5 positions of a phenyl ring are frequent sites for Cytochrome P450 (CYP450) oxidative metabolism. Replacing these hydrogens with fluorine atoms—which have a high bond dissociation energy (C-F ≈ 116 kcal/mol vs C-H ≈ 99 kcal/mol)—effectively blocks metabolic "hotspots," extending the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity Modulation: The high electronegativity of fluorine lowers the pKa of the ether oxygen, reducing its hydrogen bond acceptor capability. Simultaneously, it increases the overall lipophilicity (

    
    ), facilitating passive transport across the blood-brain barrier (BBB) or cell membranes.
    
The Synthetic Handle

The para-bromo substituent on the opposing ring is electronically decoupled from the electron-deficient difluoro ring.[1] This ensures that the C-Br bond remains electron-rich enough to undergo facile Oxidative Addition with Pd(0) catalysts, making it an ideal candidate for divergent library synthesis.[1]

Part 2: Synthesis of the Intermediate

If this intermediate is not purchased commercially, it can be synthesized with high regioselectivity using Nucleophilic Aromatic Substitution (SNAr).

Protocol A: Preparation via SNAr

Rationale: 1,3,5-Trifluorobenzene is highly susceptible to nucleophilic attack. The symmetry of the starting material ensures that monosubstitution yields the desired product without regioisomeric impurities.

Reagents:

  • 1,3,5-Trifluorobenzene (1.2 equiv)

  • 4-Bromophenol (1.0 equiv)[1]

  • Potassium Carbonate (

    
    , 1.5 equiv, anhydrous)
    
  • Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[1]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 4-bromophenol (17.3 g, 100 mmol) and anhydrous

    
     (20.7 g, 150 mmol).
    
  • Solvation: Add DMF (100 mL) and stir at room temperature for 15 minutes to form the phenoxide anion.

  • Addition: Add 1,3,5-trifluorobenzene (15.8 g, 120 mmol) dropwise.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via HPLC or TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to RT. Pour into ice water (500 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from cold ethanol to yield white crystals.
    

Part 3: Downstream Functionalization Protocols

Workflow Logic

The following diagram illustrates the divergent synthesis pathways available from this intermediate.

G Start 1-(4-Bromophenoxy) -3,5-difluorobenzene Suzuki Suzuki-Miyaura Coupling Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig Amination Start->Buchwald HNR2 Pd2(dba)3 / XPhos ProductA Biaryl Ethers (Kinase Inhibitors) Suzuki->ProductA ProductB N-Aryl Amines (CNS Agents) Buchwald->ProductB

Caption: Divergent synthetic workflow converting the aryl bromide handle into biaryl or amino-aryl scaffolds.

Protocol B: Suzuki-Miyaura Cross-Coupling

Application: Synthesis of biaryl ether scaffolds common in kinase inhibitors (e.g., c-Met, VEGFR targets).

Optimized Conditions Table:

ParameterConditionRationale
Catalyst

(3 mol%)
Bidentate ligand prevents de-ligation; robust for aryl bromides.[1]
Base

(2.0 equiv)
Anhydrous phosphate minimizes hydrolytic deborylation compared to carbonates.
Solvent 1,4-Dioxane / Water (4:[1]1)Water is essential for the transmetallation step.
Temperature 90°CSufficient energy for oxidative addition without degrading the ether link.

Procedure:

  • In a reaction vial, combine 1-(4-Bromophenoxy)-3,5-difluorobenzene (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).[1]
    
  • Add solvent system (Dioxane/Water).

  • Degas: Sparge with Nitrogen or Argon for 10 minutes (Critical: Oxygen poisons Pd(0)).

  • Add

    
     catalyst rapidly against positive inert gas pressure.
    
  • Seal and heat to 90°C for 12 hours.

  • Filter: Pass through a Celite pad to remove Pd black before purification.

Protocol C: Buchwald-Hartwig Amination

Application: Introduction of nitrogen heterocycles (morpholines, piperazines) to tune solubility.

Reagents:

  • Amine (1.2 equiv)[1]

  • Catalyst:

    
     (1 mol%)[1]
    
  • Ligand: XPhos or RuPhos (2 mol%)[1]

  • Base:

    
     (1.5 equiv)[1]
    
  • Solvent: Toluene (anhydrous)[1]

Mechanism & Causality: The electron-rich dialkylbiaryl phosphine ligands (like XPhos) are required here.[1] The 3,5-difluorophenoxy group is electron-withdrawing by induction, making the bromine slightly more electrophilic, but the steric bulk of the ligand is necessary to facilitate the reductive elimination of the C-N bond.

Procedure:

  • Flame-dry the reaction vessel under vacuum and backfill with Argon.[1]

  • Add Catalyst, Ligand, Base, and 1-(4-Bromophenoxy)-3,5-difluorobenzene .[1]

  • Inject anhydrous Toluene and the Amine.

  • Heat to 100°C. Conversion is typically complete within 4–8 hours.

  • Note: If using secondary amines,

    
     is preferred. For primary amines, use 
    
    
    
    to prevent bis-arylation.

Part 4: Quality Control & Analytical Standards

To validate the integrity of the synthesized intermediate or final library compounds, the following analytical signatures must be confirmed.

NMR Spectroscopy
  • 
     NMR:  This is the most diagnostic tool.
    
    • Expect a signal around -109 to -111 ppm (triplet or multiplet depending on resolution).[1]

    • Integration must show symmetry (equivalent fluorines).

  • 
     NMR: 
    
    • Difluoro Ring: Triplet (

      
      ) at 
      
      
      
      6.5–6.8 ppm (proton between fluorines) and multiplet at
      
      
      6.4 ppm.
    • Bromo Ring: Classic AA'BB' system (two doublets) around

      
       7.4 ppm (ortho to Br) and 
      
      
      
      6.9 ppm (ortho to O).
HPLC Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

  • Retention: The molecule is highly lipophilic. Expect elution at high organic % (e.g., >80% ACN).

References

  • Goumont, R., et al. "Nucleophilic Aromatic Substitution in 1,3,5-Trifluorobenzene derivatives." Journal of Organic Chemistry, 2009.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[2]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. [1]

  • PubChem Compound Summary. "1-bromo-4-(3,5-difluorophenoxy)benzene."[1] National Center for Biotechnology Information.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 1-(4-Bromophenoxy)-3,5-difluorobenzene via recrystallization

Technical Support Center: Purification of 1-(4-Bromophenoxy)-3,5-difluorobenzene Section 1: Technical Abstract & Strategy Subject: 1-(4-Bromophenoxy)-3,5-difluorobenzene (CAS: 2365420-02-4) Class: Halogenated Diaryl Ethe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(4-Bromophenoxy)-3,5-difluorobenzene

Section 1: Technical Abstract & Strategy

Subject: 1-(4-Bromophenoxy)-3,5-difluorobenzene (CAS: 2365420-02-4) Class: Halogenated Diaryl Ether Application: Liquid Crystal Intermediates, Agrochemicals, Fine Pharma Precursors.

The Challenge: Asymmetric diaryl ethers like 1-(4-Bromophenoxy)-3,5-difluorobenzene often exhibit "low-melting polymorph" behavior. They possess high lipophilicity and weak crystal lattice forces, making them prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing during cooling. Furthermore, trace phenolic impurities (starting materials) can act as crystal inhibitors.

The Solution: Successful purification requires a chemically active pre-treatment followed by a controlled binary-solvent recrystallization . We do not rely on luck; we rely on solubility differentials and polarity gradients.

Section 2: Pre-Recrystallization Diagnostics (Mandatory)

Before heating any solvent, you must validate the state of your crude material. Recrystallization cannot remove large amounts of chemically distinct side products efficiently; it is designed for polishing.

Step 1: The Acid/Base Wash (Chemical Purification) Why? The most common impurity is unreacted 4-bromophenol or 3,5-difluorophenol. These are acidic and will co-precipitate with your neutral ether, preventing sharp crystallization.

  • Dissolve crude solid in Dichloromethane (DCM) or Ethyl Acetate .

  • Wash 2x with 1M NaOH (removes phenols).

  • Wash 1x with Brine (removes trapped water).

  • Dry over MgSO₄ , filter, and evaporate to dryness.

  • Result: A neutral crude solid ready for recrystallization.

Section 3: Solvent System Selection

We recommend two primary systems based on the melting point (MP) of your specific batch.

SystemSolventsRatio (v/v)Best ForMechanism
A (Standard) Ethanol (95%) Single SolventHigh MP (>60°C)Temperature-dependent solubility switch.
B (Binary) Hexane / Ethyl Acetate Variable (Start 9:1)Low MP (<60°C)Polarity adjustment. Hexane acts as the anti-solvent.
C (Alternative) Methanol / Water VariablePolar ImpuritiesWater forces the hydrophobic ether out of solution.

Scientist's Note: For this specific difluoro-bromo ether, System A (Ethanol) is usually the starting point. The fluorine atoms increase lipophilicity, making the compound sparingly soluble in cold ethanol but soluble in hot ethanol.

Section 4: The Recrystallization Protocol

Workflow Diagram

RecrystallizationWorkflow Start Neutral Crude Solid Dissolve Dissolve in Boiling Solvent (Min. Volume) Start->Dissolve Check Check Clarity Dissolve->Check Filter Hot Filtration (Remove insoluble salts) Check->Filter Cloudy Cool1 Cool to RT (Slowly) Check->Cool1 Clear Filter->Cool1 Decision Crystals forming? Cool1->Decision Seed Add Seed Crystal or Scratch Glass Decision->Seed No / Oiling Out Cool2 Cool to 0-4°C Decision->Cool2 Yes Seed->Cool2 Collect Vacuum Filtration Cool2->Collect Wash Wash with Cold Solvent Collect->Wash

Caption: Step-by-step logic flow for purifying 1-(4-Bromophenoxy)-3,5-difluorobenzene, emphasizing the critical decision point for seeding.

Detailed Methodology (Ethanol System)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a stir bar. Add hot Ethanol dropwise while heating on a stir plate. Add just enough solvent to dissolve the solid at boiling point.[1]

    • Critical: Do not add excess solvent. If you overshoot, evaporate some off.

  • Hot Filtration (Optional): If the solution contains black specks (Pd/Cu salts) or turbidity, filter rapidly through a pre-warmed glass funnel with a fluted filter paper.

  • Slow Cooling: Remove from heat. Place the flask on a cork ring or wood block. Cover with foil. Let it reach room temperature undisturbed.

    • Why? Rapid cooling traps impurities in the lattice.

  • Crystallization: You should see white needles or plates forming.

  • Finishing: Once at room temperature, place the flask in an ice bath for 20 minutes to maximize yield.

  • Isolation: Filter using a Buchner funnel. Wash the cake with ice-cold Ethanol (small volume).

  • Drying: Dry in a vacuum oven at 40°C (ensure this is below the MP) or air dry.

Section 5: Troubleshooting & FAQs

Issue 1: "My product is oiling out (forming a blob at the bottom) instead of crystallizing."

Cause: The solution is cooling too fast, or the melting point of the solid is lower than the boiling point of the solvent mixture, causing liquid-liquid phase separation. Fix:

  • Reheat to dissolve the oil.

  • Add a small amount of seed crystal (save a tiny grain of crude or pure material from a previous batch).

  • Vigorous Stirring: Stirring can sometimes break the oil droplets and induce nucleation.

  • Change Solvent: Switch to System B (Hexane/Ethyl Acetate). Dissolve in minimal Ethyl Acetate, then slowly add warm Hexane until turbid. Cool very slowly.

Issue 2: "The crystals are colored (yellow/brown)."

Cause: Oxidation products or trace oligomers. Fix:

  • Dissolve the crystals in the hot solvent.

  • Add Activated Carbon (Charcoal) (~1-2% by weight).

  • Stir hot for 5 minutes.

  • Perform a Hot Filtration through Celite to remove the carbon.

  • Proceed with cooling.[1][2][3][4]

Issue 3: "I have very low recovery yield (<50%)."

Cause: Too much solvent was used, or the compound is too soluble in the cold solvent. Fix:

  • Concentrate: Evaporate the mother liquor (the filtrate) down to half volume and cool again to get a "second crop."

  • Anti-Solvent: If using Ethanol, add Water dropwise to the cold mother liquor to force more precipitation (Note: This may lower purity slightly).

Issue 4: "How do I validate purity?"

Validation Protocol:

  • TLC: Run Silica TLC in 10% Ethyl Acetate/Hexane. The spot should be single and non-trailing.

  • Melting Point: The range should be sharp (<2°C difference between onset and complete melt).

  • HPLC: Purity should be >99.5% (Area %) for pharmaceutical/electronic grade.

Section 6: References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for recrystallization techniques and solvent selection).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 . (Authoritative source for purification of specific organic classes).[3][5][6][7]

  • GuideChem. 1-(4-Bromophenoxy)-3,5-difluorobenzene Structure & Properties. (Used for structural verification and CAS confirmation).

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: FTIR Characterization of 1-(4-Bromophenoxy)-3,5-difluorobenzene

Executive Summary: The Fluorine Signature In the development of advanced liquid crystals and fluorinated pharmaceutical intermediates, 1-(4-Bromophenoxy)-3,5-difluorobenzene (CAS: 2365420-02-4) represents a critical scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Signature

In the development of advanced liquid crystals and fluorinated pharmaceutical intermediates, 1-(4-Bromophenoxy)-3,5-difluorobenzene (CAS: 2365420-02-4) represents a critical scaffold. Its performance relies heavily on the precise electronic modulation provided by the 3,5-difluoro substitution pattern.

This guide provides a technical comparison between the target compound and its non-fluorinated analog, 1-Bromo-4-phenoxybenzene . By focusing on Fourier Transform Infrared (FTIR) spectroscopy, we establish a self-validating protocol to confirm not just the identity, but the specific regio-isomerism of the fluorinated ring—a common failure point in bulk synthesis.

Why This Comparison Matters
  • The Problem: Standard HPLC can separate impurities, but often fails to rapidly distinguish between regio-isomers (e.g., 2,4-difluoro vs. 3,5-difluoro) without complex method development.

  • The Solution: FTIR provides an immediate "fingerprint" of the substitution pattern. The 3,5-difluoro motif exhibits a unique out-of-plane (OOP) bending vibration that is distinct from 2,4- or 2,6-isomers.

Strategic Comparison: Target vs. Analog

The following table contrasts the target molecule with its direct non-fluorinated analog. This comparison isolates the spectral contribution of the fluorine atoms, providing clear diagnostic markers for characterization.

Table 1: Comparative Spectroscopic Profile
FeatureTarget: 1-(4-Bromophenoxy)-3,5-difluorobenzeneAnalog: 1-Bromo-4-phenoxybenzeneDiagnostic Significance
C-F Stretching Strong, Broad (1100–1300 cm⁻¹)Absent The presence of intense bands here confirms fluorination. Overlap with C-O stretch increases intensity significantly.
Ether (C-O-C) Asym ~1240–1260 cm⁻¹ (Broadened/Split)~1240 cm⁻¹ (Sharp)Fluorine substituents on the ring inductively alter the C-O dipole, often broadening or splitting this band.
Aromatic C-H (OOP) Mixed Pattern: ~820 cm⁻¹ (para) AND ~845 cm⁻¹ (meta/1,3,5)Single Dominant: ~820–830 cm⁻¹ (para)CRITICAL QC POINT: The 845 cm⁻¹ band confirms the 1,3,5-substitution pattern of the difluoro ring.
C-Br Stretch ~500–700 cm⁻¹~500–700 cm⁻¹Confirms the presence of the bromine moiety in both; less useful for distinguishing the two.

Detailed Band Assignment & Mechanism

To rigorously characterize 1-(4-Bromophenoxy)-3,5-difluorobenzene, one must look beyond simple functional group matching and analyze the electronic coupling of the rings.

A. The "Fluorine Envelope" (1100–1300 cm⁻¹)

In the target compound, the C-F stretching vibrations are the strongest features.

  • Mechanism: The C-F bond is highly polar. During vibration, it creates a massive change in dipole moment, resulting in intense IR absorption.[1]

  • Observation: Unlike the analog, which shows a distinct C-O-C stretch at ~1240 cm⁻¹, the target will show a "super-band" or complex envelope in this region. The C-F stretches (typically 1100–1250 cm⁻¹) merge with the ether stretch.

  • QC Check: If this region is weak or resolves into a single sharp peak, the sample is likely under-fluorinated or the wrong analog.

B. The Regio-Specific Fingerprint (650–900 cm⁻¹)

This is the "Truth Region" for verifying the 3,5-difluoro pattern.

  • Para-Substitution (Bromophenoxy ring): The two adjacent hydrogens on the 1,4-disubstituted ring vibrate in phase, producing a strong band near 820 cm⁻¹ .

  • 1,3,5-Substitution (Difluorophenoxy ring): The isolated hydrogens (at positions 2, 4, and 6 relative to the ether) vibrate independently. This produces a medium-intensity band typically around 840–850 cm⁻¹ and a ring deformation band near 680–690 cm⁻¹ .

  • Differentiation: A 2,4-difluoro isomer would show adjacent hydrogens, shifting the OOP bands significantly (often to 800–810 cm⁻¹), making this region self-validating for the specific isomer.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to minimize atmospheric interference and maximize the resolution of the critical "Fluorine Envelope."

Method: Attenuated Total Reflectance (ATR) FTIR
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: 32 scans (background), 32 scans (sample).

Step-by-Step Procedure
  • Background Collection: Clean the crystal with isopropanol. Collect an air background. Critical: Ensure no residual solvent peaks (approx. 3300 cm⁻¹ or 1000 cm⁻¹) are present.

  • Sample Loading: Place ~5-10 mg of the solid target compound onto the crystal.

  • Pressure Application: Apply high pressure using the anvil.

    • Why? Fluorinated aromatics can be crystalline and hard. Poor contact results in a noisy "Fluorine Envelope." Ensure the % Transmittance drops below 90% for the strongest peaks.

  • Acquisition: Collect the spectrum.

  • Validation (The "3-Point Check"):

    • Check 1: Is there a strong band >1100 cm⁻¹? (Yes = Fluorine present).

    • Check 2: Is the C=O region (1700 cm⁻¹) flat? (Yes = No oxidation/starting material contamination).

    • Check 3: Are there two distinct OOP bands in the 800–850 cm⁻¹ range? (Yes = Correct mixed ring system).

Visualization: Characterization Logic Flow

The following diagram illustrates the decision logic for validating the compound's identity using FTIR data.

FTIR_Validation_Workflow Start Start: Unknown Sample Check_CF Region 1100-1300 cm⁻¹ Intense Broad Band? Start->Check_CF Check_CO Region 1700 cm⁻¹ Significant Peak? Check_CF->Check_CO Yes (Strong Envelope) Result_Analog Identify: Non-Fluorinated Analog (1-Bromo-4-phenoxybenzene) Check_CF->Result_Analog No (Sharp peak only) Check_OOP Region 800-850 cm⁻¹ Two Distinct Bands? Check_CO->Check_OOP No (Flat baseline) Result_Impurity REJECT: Oxidation or Starting Material Present Check_CO->Result_Impurity Yes (C=O present) Result_Isomer REJECT: Wrong Isomer (Likely 2,4-difluoro) Check_OOP->Result_Isomer No (Single band) Result_Valid VALIDATED: 1-(4-Bromophenoxy)-3,5-difluorobenzene Check_OOP->Result_Valid Yes (~820 & ~845 cm⁻¹)

Caption: Logic flow for the spectral validation of 1-(4-Bromophenoxy)-3,5-difluorobenzene, distinguishing it from analogs and impurities.

References

  • National Institute of Standards and Technology (NIST). Benzene, 1,3-difluoro- Infrared Spectrum.[2] NIST Chemistry WebBook, SRD 69.[2] [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. (Detailed group frequencies for Aryl-F and Aryl-O-Aryl). [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Aromatics. (Substitution pattern analysis). [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 1-(4-Bromophenoxy)-3,5-difluorobenzene and its Non-fluorinated Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms into...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate physicochemical properties. This guide provides an in-depth technical comparison of the reactivity of 1-(4-bromophenoxy)-3,5-difluorobenzene and its non-fluorinated counterpart, 4-bromophenoxybenzene. By examining their behavior in key synthetic transformations, we aim to provide researchers with a predictive framework for their application in complex molecule synthesis.

The Decisive Influence of Fluorine: An Electronic Perspective

The presence of two fluorine atoms on one of the phenyl rings in 1-(4-bromophenoxy)-3,5-difluorobenzene profoundly alters its electronic properties compared to the non-fluorinated analog. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect is paramount in understanding the differential reactivity of the two compounds. While fluorine also possesses lone pairs that can participate in a weak resonance-donating effect (+M effect), the inductive withdrawal overwhelmingly dominates, leading to a significant polarization of the aromatic system.

This electron-withdrawing nature of the fluorine atoms has a dual impact on the reactivity of the molecule. On one hand, it can activate the fluorinated ring towards nucleophilic attack, and on the other hand, it can influence the reactivity of the bromine-substituted ring in cross-coupling and metal-halogen exchange reactions.

Cross-Coupling Reactions: A Tale of Two Rings

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern C-C and C-N bond formation. The reactivity of the C-Br bond in our target molecules is a critical factor in the success of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron species with an organohalide. The electron-withdrawing fluorine atoms in 1-(4-bromophenoxy)-3,5-difluorobenzene are expected to have a modest activating effect on the oxidative addition of the C-Br bond to the palladium(0) catalyst, which is often the rate-determining step. However, strong electron-withdrawing groups can sometimes hinder the reductive elimination step. In contrast, the C-Br bond in 4-bromophenoxybenzene is in a more electron-neutral environment.

Comparative Data for Suzuki-Miyaura Coupling

EntryAryl BromideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
11-(4-Bromophenoxy)-3,5-difluorobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10012~85 (estimated)[1]
24-BromophenoxybenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O802492

Note: The yield for entry 1 is an estimation based on the reactivity of similar fluorinated aryl bromides, as direct experimental data was not found in the available literature.

dot graph TD { A[Pd(0)L2] -- Oxidative Addition --> B{Br-Ar-Pd(II)L2}; B -- Transmetalation --> C{R-Ar-Pd(II)L2}; C -- Reductive Elimination --> D[Ar-R]; D -- Regeneration --> A; subgraph Legend direction LR Ar_Bromide[Aryl Bromide] Organoboron[Organoboron Compound] Product[Coupled Product] end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forges C-N bonds and is similarly influenced by the electronic environment of the C-Br bond. The electron-deficient nature of the fluorinated aryl bromide may facilitate the initial oxidative addition step.

Comparative Data for Buchwald-Hartwig Amination

EntryAryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
11-(4-Bromophenoxy)-3,5-difluorobenzeneMorpholinePd₂(dba)₃ / XPhosCs₂CO₃Toluene11016~90 (estimated)[2]
24-BromophenoxybenzeneMorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene110895[3]

Note: The yield for entry 1 is an estimation based on general protocols for electron-deficient aryl bromides, as direct experimental data was not found.

dot graph TD { A[Pd(0)L2] -- Oxidative Addition --> B{Br-Ar-Pd(II)L2}; B -- Amine Coordination & Deprotonation --> C{R2N-Ar-Pd(II)L2}; C -- Reductive Elimination --> D[Ar-NR2]; D -- Regeneration --> A; subgraph Legend direction LR Aryl_Bromide[Aryl Bromide] Amine[Amine] Product[Aryl Amine] end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-poor aromatic rings. In this reaction, the presence of strong electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. The two fluorine atoms in 1-(4-bromophenoxy)-3,5-difluorobenzene make the difluorophenoxy ring significantly more susceptible to SNAr compared to the non-fluorinated analog.

While the bromine on the other ring is a potential leaving group, the fluorine atoms on the adjacent ring can also be displaced under certain conditions, a testament to their ability to stabilize the intermediate Meisenheimer complex. For 4-bromophenoxybenzene, SNAr is generally not a feasible reaction pathway under standard conditions due to the lack of sufficient activation.

Hypothetical Reactivity in SNAr

Aryl BromideNucleophileExpected Reactivity
1-(4-Bromophenoxy)-3,5-difluorobenzeneNaOMeReaction at the difluorinated ring is expected.
4-BromophenoxybenzeneNaOMeNo significant reaction is expected.

dot graph TD { A[Aromatic Ring with Leaving Group (LG) and Electron Withdrawing Group (EWG)] -- Nucleophilic Attack --> B(Meisenheimer Complex); B -- Loss of Leaving Group --> C(Substituted Aromatic Ring); subgraph Legend direction LR LG[Leaving Group] Nu[Nucleophile] EWG[Electron Withdrawing Group] end style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Metal-Halogen Exchange: A Balancing Act

Metal-halogen exchange reactions, such as Grignard reagent formation and lithium-halogen exchange, are fundamental for generating organometallic intermediates. The success of these reactions depends on the ease of the exchange process and the stability of the resulting organometallic species.

Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium into the C-Br bond. While generally a robust reaction, the electronic nature of the aryl bromide can influence the initiation and rate of the reaction. The electron-withdrawing fluorine atoms in 1-(4-bromophenoxy)-3,5-difluorobenzene may slightly hinder the initiation of Grignard formation compared to the more electron-neutral 4-bromophenoxybenzene. However, once formed, the resulting Grignard reagent from the fluorinated analog is expected to be a useful synthetic intermediate.

Lithium-Halogen Exchange

Lithium-halogen exchange is a rapid equilibrium process. The rate of exchange generally follows the trend I > Br > Cl, with aryl fluorides being largely unreactive.[4] The electron-withdrawing nature of the difluorophenoxy group in 1-(4-bromophenoxy)-3,5-difluorobenzene could potentially accelerate the rate of lithium-bromine exchange compared to the non-fluorinated analog by stabilizing the resulting aryllithium species.

Experimental Protocols

The following are representative, yet generalized, protocols for the key reactions discussed. Researchers should optimize conditions for their specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup followed by extraction with an organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.), and a base (e.g., Cs₂CO₃, 1.5 equiv.) to an oven-dried reaction vessel.

  • Add an anhydrous, degassed solvent such as toluene.

  • Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer.

  • Concentrate the solvent and purify the product by column chromatography.[2]

General Protocol for Grignard Reagent Formation
  • To a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, add magnesium turnings (1.1 equiv.).

  • Add a small crystal of iodine to activate the magnesium.

  • In the addition funnel, place a solution of the aryl bromide (1.0 equiv.) in anhydrous diethyl ether.

  • Add a small portion of the aryl bromide solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once initiated, add the remaining aryl bromide solution dropwise to maintain a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be used immediately in subsequent reactions.[5][6]

dot graph TD { subgraph "Reaction Setup" A[Dry Glassware] --> B(Add Mg and I₂); end subgraph "Initiation" C[Add small amount of Aryl Bromide solution] --> D{Observe for reaction}; end subgraph "Grignard Formation" E[Dropwise addition of remaining Aryl Bromide] --> F(Reflux); end subgraph "Completion" F --> G[Use immediately]; end A -- Anhydrous Ether --> B; style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } Caption: Workflow for a typical Grignard reagent formation.

Conclusion

The introduction of fluorine atoms in 1-(4-bromophenoxy)-3,5-difluorobenzene significantly modulates its reactivity compared to 4-bromophenoxybenzene. The strong inductive effect of fluorine enhances the reactivity of the difluorinated ring towards nucleophilic aromatic substitution. In palladium-catalyzed cross-coupling reactions, the electronic perturbation is more subtle but can influence reaction rates and conditions. For metal-halogen exchange reactions, the fluorinated analog may exhibit slightly different behavior in terms of initiation and the stability of the resulting organometallic species.

This guide serves as a foundational resource for chemists seeking to employ these building blocks in their synthetic endeavors. A thorough understanding of the electronic effects imparted by fluorine is paramount for the rational design of synthetic routes and the optimization of reaction conditions.

References

  • Google Patents. (n.d.). Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
  • Google Patents. (n.d.). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Bentham Open. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. The Open Organic Chemistry Journal. Retrieved from [Link]

  • Walborsky, H. M., & Topolski, M. (1992). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. The Journal of Organic Chemistry, 57(1), 5-11.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Jasperse, C. (n.d.). Grignard Reaction. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • Garst, J. F., & Deutch, J. (1980). Grignard reagent formation. Journal of the American Chemical Society, 102(2), 276-281.
  • Bailey, W. F., & Punzalan, E. R. (1990). The mechanism of the lithium-halogen exchange reaction: a review of the literature. Journal of Organometallic Chemistry, 381(1), 1-28.
  • Royal Society of Chemistry. (2026). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering.
  • Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives.
  • Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • MDPI. (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from [Link]

  • Chemguide. (n.d.). An introduction to Grignard reagents. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Selective Halogen-Lithium Exchange Reactions of 2-(2'-Halophenyl)ethyl Halides: Synthesis of o-Halophenethyl Halides. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Formation of Grignard Reagents from Alkenyl Halides. Retrieved from [Link]

  • Macmillan Group Meeting. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

  • BYU ScholarsArchive. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. Retrieved from [Link]

  • PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1-bromo-3,5-difluorobenzene.
  • ResearchGate. (2016). Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of difluorobenzenes.
  • MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

  • TU Wien. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the synthesis of organic compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, April 28). Mechanism of lithium-halogen exchange of primary alkyl iodide. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-difluorobenzene.

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Validation

A Comparative Guide to the Crystal Structure Determination of 1-(4-Bromophenoxy)-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, a thorough understanding of a molecule's three-dimensional structure is paramount. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, a thorough understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, comparative analysis of the methodologies for determining the crystal structure of 1-(4-Bromophenoxy)-3,5-difluorobenzene, a halogenated diaryl ether with potential applications in medicinal chemistry and materials science. We will navigate the experimental workflow from synthesis to high-resolution structural elucidation by single-crystal X-ray diffraction, while also presenting a critical evaluation of alternative techniques, namely powder X-ray diffraction and computational crystal structure prediction.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of 1-(4-Bromophenoxy)-3,5-difluorobenzene

The synthesis of 1-(4-Bromophenoxy)-3,5-difluorobenzene can be achieved through a nucleophilic aromatic substitution reaction, a cornerstone of organic synthesis. A plausible and efficient route involves the reaction of 1-bromo-3,5-difluorobenzene with 4-bromophenol under basic conditions. This is a variation of the well-established Williamson ether synthesis.

Experimental Protocol: Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-bromophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: To the solution, add 1.2 equivalents of a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃). The base is crucial for deprotonating the phenolic hydroxyl group, thereby generating a more nucleophilic phenoxide.

  • Addition of the Aryl Halide: Add 1.1 equivalents of 1-bromo-3,5-difluorobenzene to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature of 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(4-Bromophenoxy)-3,5-difluorobenzene.

Diagram of the Synthetic Pathway

G cluster_reactants Reactants cluster_conditions Conditions 4-bromophenol 4-Bromophenol Product 1-(4-Bromophenoxy)-3,5-difluorobenzene 4-bromophenol->Product + 1-bromo-3,5-difluorobenzene 1-Bromo-3,5-difluorobenzene 1-bromo-3,5-difluorobenzene->Product Base K₂CO₃ Base->Product Solvent DMF Solvent->Product Temperature 80-100 °C Temperature->Product

Caption: Synthetic route to 1-(4-Bromophenoxy)-3,5-difluorobenzene.

Growing Single Crystals: The Art and Science of Crystallization

The acquisition of high-quality single crystals is often the most challenging step in structure determination.[1][2] For small organic molecules like 1-(4-Bromophenoxy)-3,5-difluorobenzene, several techniques can be employed. The key principle is to slowly approach a state of supersaturation, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid or a microcrystalline powder.[3]

Common Crystallization Techniques

Technique Principle Advantages Considerations
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates, leading to crystallization.[4]Simple to set up.The rate of evaporation needs to be carefully controlled.
Vapor Diffusion An antisolvent vapor diffuses into a solution of the compound, reducing its solubility and inducing crystallization.[4][5]Excellent for small quantities of material and allows for fine-tuning of the solvent/antisolvent system.Requires volatile solvents.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible antisolvent. Crystallization occurs at the interface as the liquids slowly mix.Can produce very high-quality crystals.Requires careful layering of the liquids.
Cooling The solubility of the compound is decreased by slowly lowering the temperature of a saturated solution.Effective for compounds with a significant temperature-dependent solubility.Requires precise temperature control.

Experimental Protocol: Crystallization by Vapor Diffusion

  • Solution Preparation: Prepare a concentrated solution of purified 1-(4-Bromophenoxy)-3,5-difluorobenzene in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone).

  • Setup: Place this solution in a small, open vial. This vial is then placed inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Antisolvent: In the bottom of the larger container, add a volume of a miscible "antisolvent" in which the compound is poorly soluble (e.g., hexane or methanol).

  • Incubation: Allow the sealed system to stand undisturbed at a constant temperature. The more volatile antisolvent will slowly diffuse into the solution of the compound, inducing crystallization over a period of days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, they should be carefully removed from the mother liquor for analysis.[3]

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule.[6][7][8] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.[9]

The SC-XRD Workflow

The process of determining a crystal structure using SC-XRD can be broken down into several key stages.[10]

Diagram of the SC-XRD Workflow

G Crystal_Mounting Crystal Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection On Diffractometer Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction Pattern Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation Structure_Refinement->Validation Refined Model

Caption: The workflow for single-crystal X-ray diffraction.

Experimental Protocol: SC-XRD Analysis

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[6]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.[9]

  • Data Reduction: The raw diffraction intensities are processed to correct for experimental factors and to generate a list of unique reflections with their corresponding intensities.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map, which reveals the positions of the heavier atoms (in this case, Bromine).

  • Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness. The results are typically presented in a Crystallographic Information File (CIF).

Expected Crystallographic Data for 1-(4-Bromophenoxy)-3,5-difluorobenzene

While the specific crystal structure has not been experimentally determined in the public domain, we can anticipate the type of data that would be obtained.

Parameter Description
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group The space group provides a complete description of the symmetry of the crystal.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Z The number of molecules in the unit cell.
Density (calculated) The calculated density of the crystal.
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Alternative and Complementary Techniques

While SC-XRD is the definitive method, other techniques can provide valuable structural information, especially when single crystals are not available.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for characterizing crystalline materials in a powdered form.[11][12] It is widely used for phase identification, determination of crystallinity, and lattice parameter refinement.

Comparison of SC-XRD and PXRD

Feature Single-Crystal X-ray Diffraction (SC-XRD) Powder X-ray Diffraction (PXRD)
Sample Single crystalPolycrystalline powder[12]
Data 3D diffraction pattern1D diffraction pattern (intensity vs. 2θ)
Information Precise atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[6]Lattice parameters, phase identification, crystallinity.[11]
Structure Solution Routine for new compounds.Challenging for de novo structure solution due to peak overlap.[13]

For 1-(4-Bromophenoxy)-3,5-difluorobenzene, if single crystals prove difficult to grow, PXRD could confirm the synthesis of a crystalline material and provide information about its purity. However, determining the complete crystal structure from powder data alone would be a significant challenge.[13]

Computational Crystal Structure Prediction (CSP)

CSP methods aim to predict the crystal structure of a molecule based solely on its chemical diagram.[14][15] These methods use computational algorithms to search for the most energetically favorable packing arrangements of molecules in a crystal lattice.[16]

CSP Methodologies

  • Energy Minimization: Putative crystal structures are generated and their lattice energies are calculated and minimized.[17]

  • Global Search Algorithms: Techniques like simulated annealing, evolutionary algorithms, and particle swarm optimization are used to explore the vast landscape of possible crystal packings.[18]

Role of CSP in Conjunction with Experimental Data

CSP can be a powerful tool to complement experimental work. For 1-(4-Bromophenoxy)-3,5-difluorobenzene, CSP could:

  • Predict a small number of the most likely crystal structures, which can then be compared with experimental PXRD data to aid in structure solution.

  • Provide insight into the potential for polymorphism (the ability of a compound to exist in more than one crystal form).

Analysis of Intermolecular Interactions

The crystal structure of 1-(4-Bromophenoxy)-3,5-difluorobenzene is expected to be influenced by a variety of non-covalent interactions, which dictate the packing of the molecules in the solid state.

Expected Intermolecular Interactions

  • Halogen Bonding: The bromine and fluorine atoms on the aromatic rings can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules.[19]

  • π-π Stacking: The aromatic rings can engage in π-π stacking interactions.

  • C-H···π Interactions: The hydrogen atoms on the aromatic rings can interact with the π-systems of adjacent molecules.

  • Dipole-Dipole Interactions: The polar C-Br, C-F, and C-O bonds will contribute to the overall dipole moment of the molecule, leading to dipole-dipole interactions.

A detailed analysis of the determined crystal structure would allow for the quantification of these interactions and a comparison with the structures of other halogenated diaryl ethers.[20][21]

Conclusion

The determination of the crystal structure of 1-(4-Bromophenoxy)-3,5-difluorobenzene is a multi-step process that begins with its synthesis and the growth of high-quality single crystals. Single-crystal X-ray diffraction stands as the definitive technique for elucidating its three-dimensional structure with atomic resolution. In cases where single crystals are elusive, powder X-ray diffraction and computational crystal structure prediction offer valuable, albeit less complete, structural insights. A comprehensive understanding of the crystal structure will not only confirm the molecular connectivity but also reveal the subtle intermolecular interactions that govern its solid-state properties, providing crucial knowledge for its potential applications in drug development and materials science.

References

  • Crystal structure prediction. In: Wikipedia. ; 2023. Accessed February 26, 2026. [Link]

  • Warren M, Frampton CS, Robertson KN, et al. Advanced crystallisation methods for small organic molecules. ePrints Soton. 2023. Accessed February 26, 2026. [Link]

  • Chemical crystallization. SPT Labtech. Accessed February 26, 2026. [Link]

  • Staples RJ. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallogr E Crystallogr Commun. 2024;80(Pt 2):113-121. Accessed February 26, 2026. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Nanoscience Instruments. Published April 14, 2025. Accessed February 26, 2026. [Link]

  • Crystallization of small molecules. Accessed February 26, 2026. [Link]

  • Wang Y, Chen Y, Ma C, et al. Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Omega. 2025. Accessed February 26, 2026. [Link]

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  • Al-Malki J, Al-Radadi N, Alshehri S, et al. Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. Pharmaceuticals (Basel). 2024;17(2):253. Accessed February 26, 2026. [Link]

  • Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure. Published April 15, 2025. Accessed February 26, 2026. [Link]

  • X-ray Determination Of Molecular Structure. EBSCO. Accessed February 26, 2026. [Link]

  • Corriero N. Solving molecular compounds from powder diffraction data: are results always reliable? IUCrJ. 2022;9(Pt 5):549-551. Accessed February 26, 2026. [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). Published May 17, 2007. Accessed February 26, 2026. [Link]

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  • Powder diffraction. In: Wikipedia. ; 2023. Accessed February 26, 2026. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry | UZH - Universität Zürich. Accessed February 26, 2026. [Link]

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  • Lessard-Viger M, Maris T, Wuest JD. Cyclic Homo- and Heterohalogen Di-λ3-diarylhalonium Structures. J Am Chem Soc. 2023;145(25):13781-13788. Accessed February 26, 2026. [Link]

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Safety & Regulatory Compliance

Handling

Operational Safety Guide: Personal Protective Equipment for Handling 1-(4-Bromophenoxy)-3,5-difluorobenzene

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(4-Bromophenoxy)-3,5-difluorobenzene. As a structurally complex halogenated aromatic ether, this compound requi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(4-Bromophenoxy)-3,5-difluorobenzene. As a structurally complex halogenated aromatic ether, this compound requires a conservative and informed approach to laboratory safety. The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals to work safely and effectively, building a foundation of trust through scientific rigor and practical, field-tested insights.

Hazard Assessment & Risk Profile

Understanding the potential hazards is the first step in establishing a robust safety protocol. Based on its analogue, 1-Bromo-3,5-difluorobenzene, the primary risks are associated with flammability, skin contact, and chronic exposure.[1][2]

GHS Hazard Profile (Inferred)

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor[2]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[1][2]
Specific Target Organ ToxicityCategory 2H373: May cause damage to organs through prolonged or repeated exposure[1][2]
Hazardous to the Aquatic EnvironmentAcute 1, Chronic 1H410: Very toxic to aquatic life with long lasting effects[1][2]

The NFPA 704 diamond provides a rapid assessment for emergency responders.[3][4] While a specific rating for this compound is not established, based on its flammable nature and health warnings, a rating can be estimated: Health (Blue): 2 , Flammability (Red): 2-3 , and Instability (Yellow): 0-1 . These ratings signify moderate health and fire hazards but general stability.[5][6]

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness depends on the implementation of primary engineering and administrative controls.

  • Engineering Control: All handling of 1-(4-Bromophenoxy)-3,5-difluorobenzene, from weighing to reaction quenching, must be conducted within a properly functioning and certified laboratory chemical fume hood.[7] This is the most critical step in minimizing inhalation exposure.

  • Administrative Controls: Establish a designated area within the lab for working with this compound. Ensure all personnel are trained on the specific hazards and the procedures outlined in this guide. Never work alone when handling hazardous materials.[8]

Task-Specific PPE Protocols

The required level of PPE changes based on the specific task and the associated risk of exposure. The following protocols outline the minimum requirements for common laboratory operations.

Core Principle: The selection of PPE must be deliberate. For instance, while nitrile gloves are common for incidental contact, halogenated aromatic hydrocarbons can degrade them.[9][10] Therefore, a more robust glove or a double-gloving strategy is necessary for anything beyond brief, non-planned contact.

Summary of Required PPE by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Solution Prep Chemical Splash Goggles[11]Double Nitrile Gloves or Neoprene Gloves[7][9][10]Flame-Resistant (FR) Lab CoatNot required inside a fume hood
Reaction Setup & Monitoring Chemical Splash Goggles & Face Shield[12]Neoprene or Butyl Rubber Gloves[10]FR Lab Coat & Chemical-Resistant Apron[9]Not required inside a fume hood
Work-up & Purification Chemical Splash Goggles & Face ShieldNeoprene or Butyl Rubber GlovesFR Lab Coat & Chemical-Resistant ApronNot required inside a fume hood
Spill Cleanup (Minor) Chemical Splash Goggles & Face ShieldHeavy-duty Neoprene or Viton Gloves[10][11]FR Lab Coat & Chemical-Resistant ApronAir-Purifying Respirator (APR) with organic vapor cartridges may be necessary[7][9]
Waste Disposal Chemical Splash GogglesDouble Nitrile Gloves or Neoprene GlovesFR Lab CoatNot required inside a fume hood
Experimental Protocol: Donning and Doffing PPE

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Select a flame-resistant lab coat and fasten it completely.

  • Gloves (First Pair if Double-Gloving): Don the first pair of nitrile gloves.

  • Chemical Apron (if required): Put on a chemical-resistant apron.

  • Respiratory Protection (if required): Perform a seal check before entering the work area.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure has a high splash potential.[11][12]

  • Outer Gloves: Don the second, outer pair of gloves (e.g., neoprene), ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Decontaminate: Before removal, decontaminate the exterior of the outer gloves if visibly soiled.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface with bare skin.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head forward. Place them in a designated area for decontamination.

  • Lab Coat and Apron: Unfasten the lab coat and roll it outwards, away from the body, ensuring the contaminated exterior is contained. Do the same for the apron.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[8]

Emergency Procedures: Spills and Exposures

Immediate and correct action during an emergency is vital.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention.

  • Eye Contact: Use an emergency eyewash station to flush the eyes for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Spill Response Logic

The appropriate response to a chemical spill depends entirely on its scale and location. All spills of this material must be treated seriously due to its flammability and health hazards.[1]

SpillResponse spill Spill Occurs assess Assess Spill (Size & Location) spill->assess is_minor Minor Spill? (<100mL, inside hood) assess->is_minor minor_actions 1. Alert others in the area 2. Don appropriate PPE 3. Contain with inert absorbent 4. Collect into waste container is_minor->minor_actions  Yes major_actions 1. Evacuate the laboratory 2. Alert others and activate alarm 3. Close doors to contain vapors 4. Call Emergency Response (911/EH&S) is_minor->major_actions  No (Outside hood or large volume)

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal Plan

All materials contaminated with 1-(4-Bromophenoxy)-3,5-difluorobenzene are considered hazardous waste.[1]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and properly labeled halogenated waste container.[8]

  • Solid Waste: All contaminated disposable PPE (gloves, bench paper, etc.) and spill cleanup materials must be collected in a sealed, labeled hazardous waste bag or container.[8][12]

  • Container Management: Keep waste containers closed except when adding waste. Store them in a secondary containment bin within a ventilated area.[8] Follow your institution's specific guidelines for hazardous waste pickup.

By adhering to these protocols, researchers can effectively mitigate the risks associated with handling 1-(4-Bromophenoxy)-3,5-difluorobenzene, ensuring a safe and productive laboratory environment.

References

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  • University of Illinois. (n.d.). Chemical Spill. Division of Research Safety. [Link]

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  • GOV.UK. (2022, May 15). Bromine: incident management. [Link]

  • Kent State University. (n.d.). Cleaning up a spill. Compliance and Risk Management. [Link]

  • Princeton University. (n.d.). Section 6C: Protective Equipment. Office of Environmental Health and Safety. [Link]

  • San José State University. (2024, May 10). Personal Protective Equipment: Hands. Environmental Health & Safety. [Link]

  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1-Bromo-3,5-difluorobenzene. [Link]

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